Welcome to the BenchChem Online Store!
molecular formula C19H26ClN3O3 B8449720 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride CAS No. 86134-36-3

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride

Cat. No. B8449720
M. Wt: 379.9 g/mol
InChI Key: BCFLXSGCJYZLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04927970

Procedure details

A mixture of 1-amino-2-[3-(3-piperidinomethylphenoxy)-propylamino]-1-cyclobutene-3,4-dione [prepared in Step A] (2.68 g, 0.0078 mole), 2-propanol (8.5 mL), and 1M aqueous hydrochloric acid (8.0 mL, 0.008 mole) was heated to reflux with stirring. Insoluble material was removed by filtration and acetone (24 mL) was added to the hot solution. The mixture was stirred at ambient temperature for 18 hours, then cooled to 0° C. The solid was collected by filtration, washed with acetone:2-propanol (2:1) (3 mL), and dried in vacuo to give 1.67 g (56.4% yield) of the title compound as an off-white powder. The product was shown by spectral data to be identical to authentic sample of the hydrochloride salt.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Yield
56.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][N:20]2[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)[CH:14]=1.[ClH:26]>CC(O)C>[ClH:26].[NH2:1][C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][N:20]2[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)[CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
NC1=C(C(C1=O)=O)NCCCOC1=CC(=CC=C1)CN1CCCCC1
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration and acetone (24 mL)
ADDITION
Type
ADDITION
Details
was added to the hot solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone:2-propanol (2:1) (3 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C(C1=O)=O)NCCCOC1=CC(=CC=C1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 56.4%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04927970

Procedure details

A mixture of 1-amino-2-[3-(3-piperidinomethylphenoxy)-propylamino]-1-cyclobutene-3,4-dione [prepared in Step A] (2.68 g, 0.0078 mole), 2-propanol (8.5 mL), and 1M aqueous hydrochloric acid (8.0 mL, 0.008 mole) was heated to reflux with stirring. Insoluble material was removed by filtration and acetone (24 mL) was added to the hot solution. The mixture was stirred at ambient temperature for 18 hours, then cooled to 0° C. The solid was collected by filtration, washed with acetone:2-propanol (2:1) (3 mL), and dried in vacuo to give 1.67 g (56.4% yield) of the title compound as an off-white powder. The product was shown by spectral data to be identical to authentic sample of the hydrochloride salt.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Yield
56.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][N:20]2[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)[CH:14]=1.[ClH:26]>CC(O)C>[ClH:26].[NH2:1][C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][N:20]2[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)[CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
NC1=C(C(C1=O)=O)NCCCOC1=CC(=CC=C1)CN1CCCCC1
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration and acetone (24 mL)
ADDITION
Type
ADDITION
Details
was added to the hot solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone:2-propanol (2:1) (3 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C(C1=O)=O)NCCCOC1=CC(=CC=C1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 56.4%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.